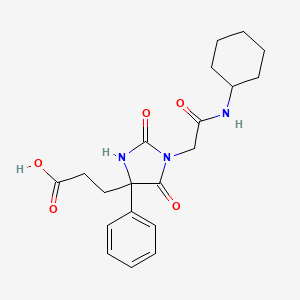![molecular formula C18H15Cl2F3N2O2 B2471860 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-chlorobenzenecarboxylate CAS No. 321430-27-7](/img/structure/B2471860.png)
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-chlorobenzenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl 4-chlorobenzenecarboxylate is a useful research compound. Its molecular formula is C18H15Cl2F3N2O2 and its molecular weight is 419.23. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Functionalization
Preparation of Isomeric Halopyridinecarboxylic Acids : A study by Cottet and Schlosser (2004) discussed the preparation of 2-chloro-4-(trifluoromethyl)pyridine-3-carboxylic acid and other related compounds, highlighting the flexibility in synthesizing isomeric halopyridinecarboxylic acids from chloroiodopyridine through heavy halogen displacement (Cottet & Schlosser, 2004).
Azirine Strategy for Synthesis of Alkyl Amino-pyrrole Carboxylates : A study by Khlebnikov et al. (2018) utilized an azirine ring expansion strategy to synthesize trifluoromethyl-substituted aminopyrroles, which are structurally related to the subject compound (Khlebnikov et al., 2018).
Metalations and Functionalizations of Halopyridines : Research by Cottet et al. (2004) focused on the conversion of chloro- and bromo(trifluoromethyl)pyridines into carboxylic acids, demonstrating the possibility of selective deprotonation and carboxylation of these compounds (Cottet et al., 2004).
Molecular Structure and Properties
Structure of Fluazinam : The study of the fungicide fluazinam, a compound structurally related to the subject chemical, by Jeon et al. (2013) explored its molecular structure, revealing significant insights into the dihedral angles and hydrogen bonding interactions (Jeon et al., 2013).
Molecular Design in Pharmaceutical Agents : Botteghi et al. (2001) discussed the synthesis of neuroleptic agents, including structures containing piperidinyl and pyrrolidine moieties, which are relevant to the research on the subject compound (Botteghi et al., 2001).
Crystal Structures of Trifluoromethyl-Substituted Compounds : Li et al. (2005) analyzed the crystal structures of several trifluoromethyl-substituted inhibitors, providing valuable information on molecular geometry and intermolecular interactions relevant to compounds like the subject chemical (Li et al., 2005).
properties
IUPAC Name |
[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl] 4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F3N2O2/c19-13-3-1-11(2-4-13)17(26)27-14-5-7-25(8-6-14)16-15(20)9-12(10-24-16)18(21,22)23/h1-4,9-10,14H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSPCCMMCEHJILM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(=O)C2=CC=C(C=C2)Cl)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


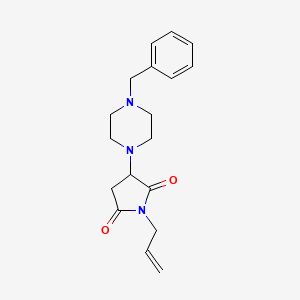
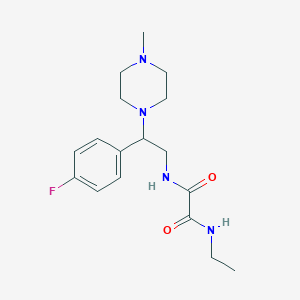
![N-(2-(dimethylamino)ethyl)-4-((4-fluorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide hydrochloride](/img/structure/B2471782.png)
![1-Tert-butyl-3-[5-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2471783.png)
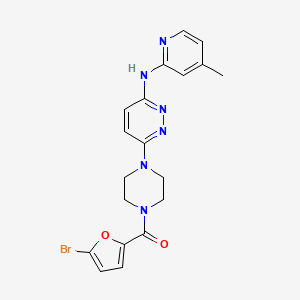

![1-[4-(4-{[4-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-thienyl]sulfonyl}piperazin-1-yl)phenyl]ethanone](/img/structure/B2471789.png)


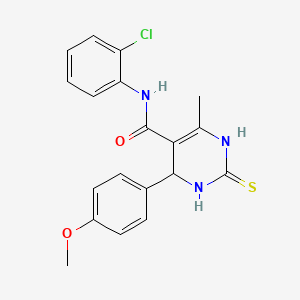
![4-[9-(4-Fluorophenyl)-6,13,15-trioxo-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-en-14-yl]butanoic acid](/img/structure/B2471795.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide](/img/structure/B2471797.png)
